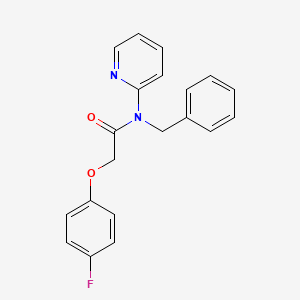
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that features a benzyl group, a fluorophenoxy group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the benzyl group: This step involves the alkylation of the acetamide with benzyl chloride in the presence of a base.
Attachment of the fluorophenoxy group: This can be done through a nucleophilic substitution reaction where the fluorophenol reacts with the acetamide derivative.
Incorporation of the pyridinyl group: This step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-benzyl-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
Biological Activity
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H16F1N2O
- Molecular Weight : 285.31 g/mol
- SMILES Notation :
CC(=O)N(c1ccccc1)C(c2ccncc2)Oc3ccc(F)cc3
This compound features a pyridine ring, a benzyl group, and a 4-fluorophenoxy moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- A study demonstrated that this compound inhibits the USP1/UAF1 deubiquitinase complex, which is implicated in various cancer pathways. The inhibition resulted in reduced cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
- Further investigations revealed that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of the pyridine and fluorophenoxy groups in enhancing bioactivity .
- Antiviral Properties :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to biological targets |
| Fluorophenoxy Group | Increases lipophilicity and membrane permeability |
| Benzyl Moiety | Contributes to hydrophobic interactions |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In Vitro Cancer Cell Studies :
- Antiviral Screening :
Properties
Molecular Formula |
C20H17FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H17FN2O2/c21-17-9-11-18(12-10-17)25-15-20(24)23(19-8-4-5-13-22-19)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
PKAPCHPRFRIEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















